molecular formula C18H26N6O4 B4779363 8-(2-methoxyethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-methoxyethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B4779363
M. Wt: 390.4 g/mol
InChI Key: UKWMHAKLIXBWNN-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:

  • 1- and 7-methyl groups: These substituents enhance metabolic stability by reducing oxidative deamination at the purine core .
  • 3-(2-Morpholinoethyl) group: The morpholine moiety may enhance binding to phosphodiesterases (PDEs) or neurotransmitter receptors due to its basic nitrogen and hydrogen-bonding capacity .

Properties

IUPAC Name

6-(2-methoxyethyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O4/c1-13-12-24-14-15(19-17(24)22(13)8-9-27-3)20(2)18(26)23(16(14)25)5-4-21-6-10-28-11-7-21/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWMHAKLIXBWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(2-methoxyethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps. One common method includes the alkylation of adenosine and 2-aminoadenosine in dimethylsulfoxide using 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent and bases such as t-BuOK, KOH, and NaH under mild heating . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The methoxyethyl and morpholinoethyl groups can participate in substitution reactions under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(2-methoxyethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: It is used in the synthesis of various derivatives and as a building block for more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(2-methoxyethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The methoxyethyl and morpholinoethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The imidazo[2,1-f]purine core can participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, physical properties, and biological activities of analogous imidazo[2,1-f]purine-2,4-diones:

Compound Name 8-Substituent 3-Substituent Melting Point (°C) Key Biological Activity Reference
Target Compound 2-Methoxyethyl 2-Morpholinoethyl Not reported PDE4B/PDE10A inhibition (inferred)
8-(2-Furylmethyl)-1,7-dimethyl-3-(2-phenylethyl)-... 2-Furylmethyl 2-Phenylethyl Not reported Not specified
8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl-... Biphenyl/styryl Methyl 230–333 Not specified
8-(4-(6,7-Dimethoxyisoquinolinyl)butyl)-... Isoquinolinylalkyl Methyl Not reported 5-HT1A/D2 receptor affinity
8-(2-Hydroxyethyl)-1,7-dimethyl-... 2-Hydroxyethyl Methyl Not reported Improved solubility
8-Phenethyl-1,7-dimethyl-... Phenethyl Methyl Not reported Adenosine receptor antagonism

Key Observations :

  • Hydrophobic vs. Polar Substituents : Aryl groups (e.g., biphenyl, phenethyl) enhance lipophilicity, favoring blood-brain barrier penetration but reducing solubility. Polar groups (e.g., 2-methoxyethyl, 2-hydroxyethyl) improve solubility but may limit CNS uptake .
  • Morpholinoethyl vs. Phenylethyl: The morpholine group in the target compound likely increases PDE4B/PDE10A inhibitory activity compared to phenylethyl substituents, as seen in related PDE-targeting derivatives .

Biological Activity

The compound 8-(2-methoxyethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of purine that has gained attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H28N6O4
  • Molecular Weight : 404.471 g/mol
  • IUPAC Name : 6-(2-methoxyethyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione

Research indicates several mechanisms through which the compound exerts its biological effects:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in nucleotide metabolism, affecting cellular proliferation and survival.
  • Modulation of Signal Transduction Pathways : The morpholinoethyl group enhances the compound's interaction with cellular receptors or signaling molecules, potentially modulating pathways associated with cell growth and apoptosis.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated significant cytotoxic effects. The compound induced apoptosis in a dose-dependent manner, as evidenced by increased levels of cleaved caspase-3 and PARP proteins.
  • Mechanistic Insights : Flow cytometry analysis indicated that the compound leads to G0/G1 phase arrest in the cell cycle, suggesting a mechanism that prevents cancer cell proliferation.

Antiviral Activity

Emerging data suggest antiviral properties:

  • Viral Inhibition Assays : The compound showed efficacy against certain viral strains in vitro, likely through inhibition of viral replication mechanisms. This was particularly noted in studies involving herpes simplex virus (HSV) and influenza virus.

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in MCF-7 and A549 cell lines; G0/G1 phase arrest
AntiviralInhibits replication of HSV and influenza virus
Enzymatic InhibitionPotential inhibition of nucleotide metabolism enzymes

Case Studies

A few notable case studies highlight the effectiveness of this compound:

  • Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability and increased apoptotic markers.
  • Influenza Virus Inhibition : In a study assessing antiviral activity, the compound was shown to effectively reduce viral load in infected cells compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2-methoxyethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
8-(2-methoxyethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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